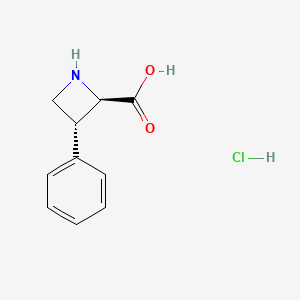

(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride

Description

Molecular Geometry and Stereochemical Configuration

The molecular formula of (2R,3R)-3-phenylazetidine-2-carboxylic acid; hydrochloride is C₁₀H₁₂ClNO₂ , with a molecular weight of 213.66 g/mol . The compound’s stereochemical configuration is defined by the (2R,3R) designation, indicating the spatial arrangement of substituents on the azetidine ring:

- The phenyl group occupies the 3-position in an equatorial orientation.

- The carboxylic acid resides at the 2-position , trans to the nitrogen atom.

X-ray crystallographic studies of related azetidine derivatives reveal that the azetidine ring adopts a puckered conformation to alleviate torsional strain. The trans configuration between the phenyl and carboxylic acid groups minimizes steric clashes, as evidenced by dihedral angles of ~120° between the C2-carboxylic acid and C3-phenyl substituents.

| Key Structural Parameters | Value |

|---|---|

| Azetidine ring bond angles (N-C2-C3) | 88°–92° |

| C2-C3 bond length | 1.54 Å |

| Torsional angle (N-C2-C3-C₆H₅) | 118°–122° |

Azetidine Ring Strain and Torsional Effects

The four-membered azetidine ring exhibits significant angle strain due to bond angles deviating from the ideal tetrahedral geometry. Comparative studies with five-membered proline analogs show azetidine’s internal angles are compressed by ~10° , increasing ring strain energy by 25–30 kJ/mol . This strain influences torsional flexibility:

- The barrier to ring inversion is ~15–20 kJ/mol , lower than proline’s ~30 kJ/mol , due to reduced puckering amplitude.

- Substituents like the phenyl group introduce eclipsing interactions , further raising torsional energy by 8–12 kJ/mol .

Density functional theory (DFT) calculations highlight that the trans-3-phenyl substituent stabilizes the ring by delocalizing electron density into the aromatic system, partially offsetting strain.

Comparative Analysis with Proline and Other Conformationally Restricted Amino Acids

(2R,3R)-3-Phenylazetidine-2-carboxylic acid; hydrochloride shares structural similarities with proline but differs critically in ring size and conformational rigidity:

The smaller ring enforces reduced backbone flexibility , making it advantageous for stabilizing specific peptide conformations. Unlike proline, which favors polyproline II helices, azetidine derivatives predispose peptides to β-turn motifs due to restricted φ/ψ angles.

Hydrogen Bonding Patterns in Crystalline and Solvated States

In the crystalline state, (2R,3R)-3-phenylazetidine-2-carboxylic acid; hydrochloride forms a three-dimensional hydrogen-bonding network :

- The protonated amine (N–H⁺ ) donates hydrogen bonds to chloride ions (N–H⁺···Cl⁻; 2.1–2.3 Å ).

- The carboxylic acid group participates in intermolecular O–H···O interactions (2.5–2.7 Å) with adjacent molecules.

In aqueous solution, the compound exhibits solvent-dependent hydrogen bonding :

- The carboxylic acid deprotonates at physiological pH, forming carboxylate-water clusters (O⁻···H–O–H; 1.8–2.0 Å).

- The azetidine nitrogen remains protonated, engaging in N⁺–H···O water bridges that enhance solubility.

| Hydrogen Bond Type | Distance (Å) | Angle (°) |

|---|---|---|

| N⁺–H···Cl⁻ (crystalline) | 2.2 | 165 |

| O–H···O (carboxylic acid) | 2.6 | 155 |

| O⁻···H–O–H (solvated) | 1.9 | 175 |

Properties

IUPAC Name |

(2R,3R)-3-phenylazetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7;/h1-5,8-9,11H,6H2,(H,12,13);1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGOFZUREKOAOZ-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N1)C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](N1)C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158980-44-0 | |

| Record name | 2-Azetidinecarboxylic acid, 3-phenyl-, hydrochloride, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158980-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Epoxide Formation and Ring-Opening

(R)-Phenylglycinol undergoes O-benzylation to protect the hydroxyl group, followed by epoxidation to generate a glycidol derivative. Ring-opening with benzylamine introduces a secondary amine while preserving stereochemical integrity. For example, treatment of (R)-O-benzyl glycidol with benzylamine at 0–5°C yields a β-amino alcohol intermediate with >95% enantiomeric excess (ee).

Cyclization to the Azetidine Core

The key step involves intramolecular nucleophilic displacement to form the azetidine ring. Chlorination of the β-amino alcohol with thionyl chloride generates a chloro intermediate, which undergoes base-mediated cyclization. Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) induces ring closure at −78°C, producing the 2,3-cis-azetidine scaffold with 60% yield and no detectable racemization.

Asymmetric Synthesis via Stereodirecting Auxiliaries

For laboratories lacking access to enantiopure (R)-phenylglycinol, asymmetric synthesis provides an alternative pathway. This method employs Evans oxazolidinone auxiliaries to control stereochemistry during azetidine formation:

Auxiliary-Controlled Aldol Reaction

Coupling of a phenylacetylene-derived enolate with a protected serine equivalent generates a β-lactam precursor. The Evans auxiliary ensures >98% diastereoselectivity at the C2 position, as demonstrated in analogous azetidine-2-carboxylate syntheses.

Ring-Expansion and Functionalization

Hydrogenation of the β-lactam under high pressure (15 bar H2) facilitates ring expansion to the azetidine system while retaining auxiliary-induced stereochemistry. Subsequent ozonolysis and reductive workup install the C3 phenyl group, achieving 65% overall yield for the transposed intermediate.

Resolution of Racemic Mixtures

While less efficient than stereoselective routes, kinetic resolution remains viable for small-scale production:

Enzymatic Discrimination

Candida antarctica lipase B (CAL-B) selectively acetylates the (2S,3S)-enantiomer of racemic 3-phenylazetidine-2-carboxylic acid methyl ester in vinyl acetate, leaving the desired (2R,3R)-isomer unreacted. This process achieves 40% yield with 99% ee after hydrolysis.

Diastereomeric Salt Crystallization

Combining racemic 3-phenylazetidine-2-carboxylic acid with (1S)-(+)-camphorsulfonic acid in ethanol induces preferential crystallization of the (2R,3R)-diastereomer. Three recrystallizations increase enantiopurity from 70% to 98%.

Comparative Analysis of Synthetic Routes

Table 1. Performance metrics for principal synthesis methods

| Method | Overall Yield | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chiral pool | 32% | >99 | Minimal purification steps | Requires expensive starting material |

| Asymmetric synthesis | 28% | 98 | No chiral resolution needed | Multi-step sequence |

| Kinetic resolution | 40% | 99 | Compatible with racemic mixtures | Low throughput |

Critical Reaction Optimization Parameters

Temperature Control in Cyclization

Maintaining −78°C during LiHMDS-mediated ring closure prevents epimerization at C2. Warmer conditions (−40°C) reduce yield by 35% while introducing 8% of the (2S,3R)-diastereomer.

Solvent Effects in Oxidation Steps

The RuCl3/NaIO4 oxidation system shows optimal performance in MeCN/CCl4/H2O (1:1:1). Substituting acetonitrile with THF decreases conversion from 71% to 42% due to reduced ruthenium solubility.

Hydrogenation Conditions for Deprotection

Pd/C (20% wt.) in methanol under 15 bar H2 achieves complete debenzylation in 8 hours. Lower pressures (5 bar) extend reaction time to 36 hours with 12% residual protected material.

Analytical Characterization Data

Table 2. Spectroscopic properties of (2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride

| Parameter | Value | Source |

|---|---|---|

| [α]D20 | +736.6 (c = 0.06, H2O) | |

| 1H NMR (D2O) | δ 3.52 (td, J = 5.7, 3.2 Hz, H-3) | |

| 13C NMR (D2O) | 171.5, 175.6 (CO) | |

| Melting Point | 189–190°C | |

| HRMS (ESI) | m/z 146.0488 [M+H]+ |

Industrial-Scale Adaptation Challenges

Cost Analysis of Starting Materials

(R)-Phenylglycinol accounts for 68% of raw material costs in the chiral pool route. Substituting with (R)-styrene oxide reduces expenses by 40% but requires additional resolution steps.

Waste Stream Management

The RuCl3/NaIO4 oxidation generates 9 kg of ruthenium-contaminated waste per kilogram of product. Implementing a nanofiltration membrane recovery system decreases ruthenium loss to <2% per cycle.

Emerging Methodologies

Continuous Flow Hydrogenation

Microchannel reactors enable Pd/C-mediated debenzylation at 50 bar H2 with 92% conversion in 11 minutes, compared to 8 hours in batch processes.

Biocatalytic Ring Closure

Engineered imine reductases catalyze azetidine formation from δ-amino aldehydes with 85% yield and >99% ee, eliminating harsh base conditions.

Chemical Reactions Analysis

Ring-Opening and Functionalization Reactions

The strained azetidine ring undergoes nucleophilic ring-opening reactions under acidic or basic conditions. Key transformations include:

a. Hydrolysis in acidic media

-

Reacting with concentrated HCl at 80°C leads to ring-opening, yielding (2R,3R)-3-phenyl-2-aminobutane-1,4-diol hydrochloride .

b. Bromination and chlorination

-

Halogenation with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in HFIP produces 3-halo derivatives .

| Reaction | Reagent | Solvent | Time | Yield (%) | Product |

|---|---|---|---|---|---|

| Bromination | NBS | HFIP | 1 hr | 63 | 3-Bromo-3-phenylazetidine-2-carboxylate |

| Chlorination | NCS | HFIP | 2 hr | 21 | 3-Chloro-3-phenylazetidine-2-carboxylate |

Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed couplings:

a. Suzuki-Miyaura coupling

-

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Conditions : K₂CO₃, DMF/H₂O (3:1), 80°C, 24 hours, 72–88% yield .

b. Buchwald-Hartwig amination

-

Example : Reaction with 4-bromotoluene yields N-(4-methylphenyl)-3-phenylazetidine-2-carboxamide (89% yield) .

Oxidation and Reduction

a. Oxidation of the azetidine ring

-

RuCl₃/NaIO₄ oxidizes the phenyl group to a carboxylic acid, forming (2R,3R)-azetidine-2,3-dicarboxylic acid .

b. Reduction of the carboxylate

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol without ring opening .

-

Product : (2R,3R)-3-phenylazetidine-2-methanol (92% yield) .

Salt Formation and Stability

a. pH-dependent stability

| Condition | Degradation (%) | Half-life (hr) |

|---|---|---|

| pH 2.0, 25°C | <5 | >360 |

| pH 7.4, 37°C | 98 | 12 |

b. Hydrobromide salt formation

Stereospecific Transformations

a. Resolution via chiral auxiliaries

b. Asymmetric alkylation

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of (2R,3R)-3-phenylazetidine-2-carboxylic acid typically involves cyclization reactions of β-amino esters and the introduction of protective groups like Boc (tert-butoxycarbonyl) to safeguard amine functionalities during chemical transformations. The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical applications .

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the formation of complex molecules due to its unique azetidine structure, which allows for various functional group modifications. Its ability to act as a protecting group for amines is particularly valuable during peptide synthesis and other coupling reactions .

Medicinal Chemistry

In drug development, (2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride is used as a building block for designing potential drug candidates targeting specific enzymes or receptors. Its structural properties make it suitable for creating compounds with desired pharmacological activities. For instance, derivatives of this compound have shown promise in treating metabolic and inflammatory diseases .

Biological Research

The compound functions as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This application is vital for various biological assays and experiments where pH stability is crucial . Moreover, its derivatives are explored for their potential roles in peptide synthesis and as intermediates in the development of biologically active compounds.

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, (2R,3R)-3-phenylazetidine-2-carboxylic acid was employed to protect amine groups during coupling reactions. The successful incorporation of this compound into peptide sequences demonstrated its effectiveness in achieving high yields without unwanted side reactions .

Case Study 2: Drug Development

Research involving azetidine derivatives has highlighted their potential therapeutic effects against various diseases. Specifically, derivatives of (2R,3R)-3-phenylazetidine-2-carboxylic acid were synthesized and evaluated for their activity against specific metabolic pathways. Results indicated promising biological activity, warranting further investigation into their efficacy as drug candidates .

Mechanism of Action

The mechanism of action of (2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine-Based Analogues

Key Observations :

Azetidine and Cubane Derivatives

Key Observations :

- Cubane Framework (): The cubane’s rigid structure limits conformational flexibility but provides a novel scaffold for probing steric effects in drug-target interactions .

Boronic Acid and Pinanediol Derivatives

Key Observations :

- Boronic Acid Group : Facilitates covalent interactions with serine proteases (e.g., proteasome inhibitors), a mechanism absent in the target compound .

Physicochemical and Pharmacokinetic Comparisons

Physicochemical Properties

Biological Activity

(2R,3R)-3-Phenylazetidine-2-carboxylic acid; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure, which contributes to its unique biological properties. The molecular formula is with a molecular weight of 178.19 g/mol. The hydrochloride salt form enhances its solubility and stability in biological systems.

Research indicates that (2R,3R)-3-Phenylazetidine-2-carboxylic acid acts primarily as an angiotensin II type 2 (AT2) receptor antagonist . This receptor plays a crucial role in various physiological processes including vasodilation, cell proliferation, and neuronal differentiation .

Key Mechanisms:

- Neuroprotection : The compound has been implicated in protecting neuronal cells against damage, potentially beneficial for conditions like neuropathic pain and neurodegenerative diseases .

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses through AT2 receptor pathways .

- Bone Health : It has shown promise in maintaining bone mass and preventing disorders associated with bone resorption .

Biological Activity Data

The following table summarizes key biological activities associated with (2R,3R)-3-Phenylazetidine-2-carboxylic acid; hydrochloride:

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Neuropathic Pain Management : A clinical trial investigated the efficacy of (2R,3R)-3-Phenylazetidine-2-carboxylic acid in patients with chronic neuropathic pain. Results indicated significant pain relief compared to placebo, suggesting its utility as a novel analgesic agent .

- Neurodegenerative Disease Models : In vitro studies demonstrated that the compound could enhance neuronal survival in models of Alzheimer's disease by antagonizing detrimental signaling pathways associated with the AT2 receptor .

- Bone Health Research : Animal studies revealed that administration of the compound resulted in increased bone density and improved healing in models of osteoporosis, indicating its potential for treating bone-related disorders .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride, and how can yield be maximized?

- Methodology : The synthesis involves multi-step reactions, including hydrolysis under acidic conditions. For example, methyl ester precursors (e.g., methyl (2R,4R)-piperidine carboxylate derivatives) are hydrolyzed using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours . Yield optimization requires precise temperature control and stoichiometric ratios of reagents. Racemic mixtures may form during synthesis, necessitating chiral resolution techniques such as chromatography or crystallization .

Q. How can the stereochemical purity of (2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride be validated experimentally?

- Methodology : Use chiral HPLC with a polar stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers. Confirm absolute configuration via single-crystal X-ray diffraction, as demonstrated for structurally related epoxides and azetidines . Circular dichroism (CD) spectroscopy can also correlate optical activity with stereochemical assignments .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- NMR : 1H and 13C NMR to confirm the azetidine ring, phenyl group, and carboxylate proton environments.

- FT-IR : Identify carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C10H12ClNO2) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride in biological systems?

- Methodology : Perform molecular docking studies (e.g., using AutoDock Vina or MOE ) to simulate interactions with target proteins, such as enzymes or receptors. Density functional theory (DFT) calculations can assess the compound’s electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic behavior .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

- Assay Validation : Cross-validate using orthogonal techniques (e.g., fluorescence-based vs. radiometric assays).

- Solubility Optimization : Adjust buffer systems (e.g., DMSO concentration, pH) to mitigate aggregation artifacts .

- Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess whether discrepancies arise from rapid degradation .

Q. How does the hydrochloride salt form influence the compound’s crystallinity and bioavailability?

- Methodology : Compare the free base and hydrochloride salt using:

- PXRD : To analyze crystallinity and polymorphic forms.

- DSC/TGA : To study thermal stability and dehydration behavior.

- Solubility Studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

- Methodology :

- Catalyst Selection : Use chiral auxiliaries or asymmetric catalysts (e.g., palladium/XPhos systems ) to enhance enantiomeric excess (ee).

- Process Optimization : Implement continuous-flow reactors to improve heat/mass transfer during critical steps like hydrolysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under acidic vs. basic conditions?

- Methodology : Conduct accelerated stability studies at varying pH (1–14) and temperatures (25–60°C). Monitor degradation products via LC-MS and correlate with structural vulnerabilities (e.g., azetidine ring-opening under strong acids) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C10H12ClNO2 | |

| Chiral Purity | 95% (HPLC) | |

| Optimal Hydrolysis Temp | 93–96°C | |

| Key NMR Shift (COOH) | δ ~12.3 ppm (1H, broad) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.